N-Desmethylsildenafil citrate is the primary metabolite of sildenafil citrate, a drug primarily known for its use in treating erectile dysfunction. [] It is formed through the hepatic metabolism of sildenafil citrate by the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme. [] N-Desmethylsildenafil citrate exhibits similar pharmacological activity to its parent compound, albeit with a slightly lower potency. [] This characteristic makes it a relevant subject in scientific research, particularly in understanding the pharmacokinetics of sildenafil citrate and exploring potential therapeutic applications.
N-Desmethylsildenafil citrate is a significant metabolite of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound, also referred to as UK-103,320, is notable for its pharmacological activity, exhibiting approximately 50% of the in vitro potency of sildenafil in inhibiting phosphodiesterase type 5. Understanding the properties and applications of N-desmethylsildenafil citrate is crucial for both clinical and pharmaceutical contexts.
N-Desmethylsildenafil is formed through the metabolic process of sildenafil, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is common among various drugs, leading to potential interactions when co-administered with other medications. The compound has been studied extensively in pharmacokinetic research to assess its behavior in biological systems and its role in the efficacy of sildenafil treatments .
N-Desmethylsildenafil citrate falls under the category of organic compounds and is classified as a phosphodiesterase type 5 inhibitor. It is part of the broader class of drugs used to treat erectile dysfunction and related conditions. Its classification within the Biopharmaceutical Classification System indicates that it has low solubility but high permeability, affecting its bioavailability and therapeutic efficacy .
The synthesis of N-desmethylsildenafil involves several steps starting from the precursor compounds used to create sildenafil itself. The initial synthetic route includes:
Recent advancements in synthesis have focused on environmentally friendly methods, utilizing solvents like ethyl acetate and employing techniques that reduce carbon emissions during production. This approach not only enhances yield but also aligns with sustainable chemistry practices .
The molecular structure of N-desmethylsildenafil citrate can be described as follows:
Key structural data include:
N-desmethylsildenafil undergoes various chemical reactions primarily related to its metabolic pathways:
These reactions are critical for understanding the pharmacokinetics of N-desmethylsildenafil, as they influence its half-life (approximately 4 hours) and systemic exposure levels .
N-desmethylsildenafil functions by inhibiting phosphodiesterase type 5, an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP). By preventing this degradation, it enhances vasodilation and increases blood flow to erectile tissues.
The compound exhibits about 50% efficacy compared to sildenafil in inhibiting phosphodiesterase type 5 activity, making it an important player in the pharmacological effects observed with sildenafil administration .
N-desmethylsildenafil citrate has several applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2